molecular formula C19H22O5 B15097111 2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate

2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15097111
M. Wt: 330.4 g/mol
InChI Key: YVRMSVNKQCWVBJ-UHFFFAOYSA-N
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Description

2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C19H22O5. It is a derivative of benzoic acid and is characterized by the presence of methoxy groups at the 3, 4, and 5 positions of the benzoate ring, as well as a 2-(methylethyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. Additionally, the ester group can be hydrolyzed to release the active benzoic acid derivative, which can exert its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • Ethyl 3,4,5-trimethoxybenzoate
  • Propyl 3,4,5-trimethoxybenzoate

Uniqueness

2-(Methylethyl)phenyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 2-(methylethyl)phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(2-propan-2-ylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C19H22O5/c1-12(2)14-8-6-7-9-15(14)24-19(20)13-10-16(21-3)18(23-5)17(11-13)22-4/h6-12H,1-5H3

InChI Key

YVRMSVNKQCWVBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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